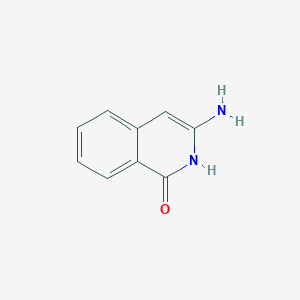
3-aminoisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-aminoisoquinolin-1(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Anticancer Applications
Research indicates that novel isoquinolin-1(2H)-ones, including 1-aminoisoquinolines, show promise as anticancer compounds. A method for their synthesis involves recyclization of 3-hetarylisocoumarins with (NH4)2CO3, leading to the formation of 1-amino-3-hetarylisoquinolines, which have been preliminarily assessed for their anticancer properties (Konovalenko et al., 2020).
Spasmolytic Activity
The spasmolytic activity of 3-aminoisoquinolines and their derivatives was studied, revealing their potential use in medicine similar to other biologically active compounds with an isoquinoline nucleus, such as papaverine and No-Spa (Sereda et al., 1997).
Innovative Synthesis Methods
New strategies for synthesizing 1-aminoisoquinoline derivatives include a Rh(III)-catalyzed [4 + 2] annulation reaction, using benzamidines as directing groups and vinylene carbonate as an acetylene surrogate (Huang et al., 2021). Another method, a domino nucleophilic addition followed by intramolecular cyclization, was developed to construct substituted 1-aminoisoquinolines, demonstrating the protocol's utility in synthesizing antitumor agents (Adusumalli et al., 2021).
Evaluation as Anticancer Agents
A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated for their anticancer activity. The most effective compounds in inhibiting tumor cell growth were those with thiazolyl or pyrazolyl substituents at the 3-amino group (Potikha et al., 2021).
Eigenschaften
IUPAC Name |
3-amino-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOZBLQWQILGIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5597-05-7 |
Source


|
| Record name | 3-amino-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the primary targets of 3-aminoisoquinolin-1(2H)-one derivatives and what are the downstream effects of this interaction?
A: Research indicates that certain 3-aminoisoquinolin-1(2H)-one derivatives demonstrate potential as anticancer agents by inhibiting the dual-specificity phosphatase Cdc25B. [] While the exact mechanism of action requires further investigation, inhibiting Cdc25B can disrupt cell cycle progression and induce apoptosis in cancer cells. [] Further studies explored the structure-activity relationship of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones against a panel of 60 human cancer cell lines. [] Results identified derivatives with thiazolyl or pyrazolyl substituents at the 3-amino group and an unsubstituted C(4) position on the isoquinoline ring as particularly potent. []
Q2: How does modifying the structure of 3-aminoisoquinolin-1(2H)-one influence its biological activity?
A: Introducing specific substituents significantly impacts the anticancer activity of 3-aminoisoquinolin-1(2H)-one derivatives. For instance, incorporating thiazolyl or pyrazolyl groups at the 3-amino position and leaving the C(4) position of the isoquinoline ring unsubstituted enhances the compound's ability to inhibit tumor cell growth. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and selectivity of these compounds as potential anticancer agents.
Q3: Beyond anticancer activity, are there other applications for 3-aminoisoquinolin-1(2H)-one derivatives in synthetic chemistry?
A: Yes, 3-aminoisoquinolin-1(2H)-one derivatives serve as valuable building blocks in organic synthesis. They participate in annulation reactions, enabling the construction of diverse heterocyclic frameworks like pyrimido(1,2-b)isoquinolines, pyrido(2,3-c)isoquinolines, and pyrrolo(2,3-c)isoquinolines. [] These complex structures hold potential in medicinal chemistry for developing new drugs with various biological activities.
Q4: Can you elaborate on the compound 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (compound 12 in []) and its significance?
A: Compound 12, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, emerged as a lead compound in a study screening for anticancer activity. [] It exhibited potent anti-tumor activity across a broad range of cancer cell lines with promising selectivity. [] This discovery underscores the potential of 3-aminoisoquinolin-1(2H)-one derivatives as a source of novel chemotherapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

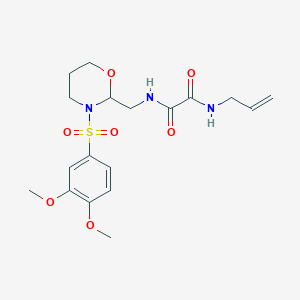
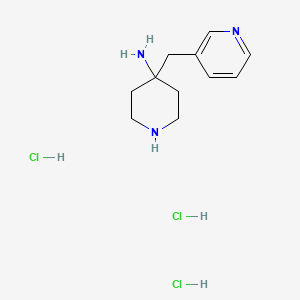
![1-[3-(1-Methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2418533.png)
![Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride](/img/structure/B2418534.png)
![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)
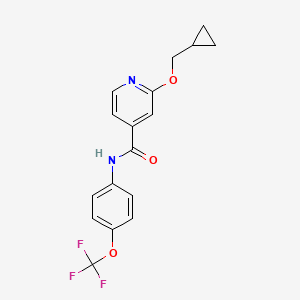
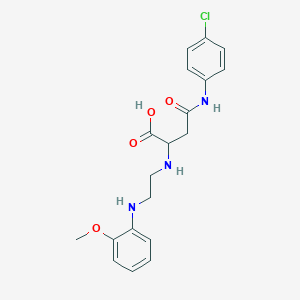


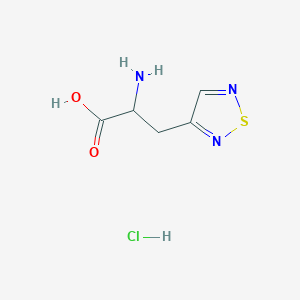
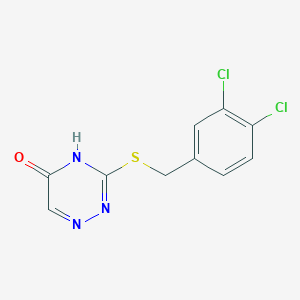
![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)